N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
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Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues, have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed through spectral data analyses, including IR, 1H-NMR, 13C-NMR spectra, and HRMS .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through various analytical techniques, including NMR and mass spectrometry .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of chlorantraniliprole , a potent insecticide, showcasing a method that begins with 3-methyl-2-nitrobenzoic acid and involves esterification, reduction, chlorination, and aminolysis steps to produce key intermediates and ultimately the target product (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
- Research has focused on the development of novel pyrazoline derivatives , indicating diverse chemical behaviors based on the substitution patterns in the pyrazole nucleus and amidic group. These derivatives have been studied for their antimicrobial activity against a variety of pathogens, highlighting the importance of structural modifications for enhancing biological activity (G. Daidone, S. Plescia, D. Raffa, B. Maggio, & D. Schillaci, 1992).
Pharmacological Applications
- A study on novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives revealed their potential for anti-inflammatory activities with less toxicity, suggesting their applicability in developing safer anti-inflammatory agents (Mohamed M. Abdulla, A. Amr, M. Al-Omar, Azza A. Hussain, & A. Shalaby, 2014).
Material Science and Analytical Applications
- Investigations into the vibrational spectroscopic studies, NMR, HOMO–LUMO, NLO, and NBO analysis of related compounds have provided insights into their molecular stability, charge transfer, and conformational analysis, offering valuable information for material science applications (S. Demir, F. Tinmaz, N. Dege, & I. Ilhan, 2016).
Molecular Docking and Mechanism of Action Studies
- Molecular docking studies have been conducted to understand the interaction of pyrazoline derivatives with biological targets, aiding in the design of compounds with enhanced biological activities. Such studies are crucial for drug discovery and development, particularly in the areas of anticancer and antimicrobial agents (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c19-12-4-2-5-13(8-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-3-1-6-14(7-11)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHYVLVPABCOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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